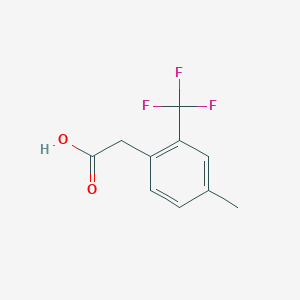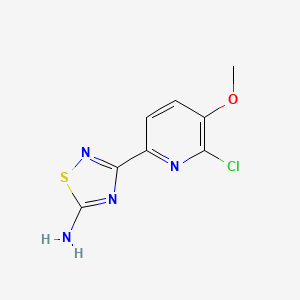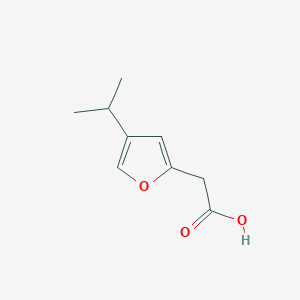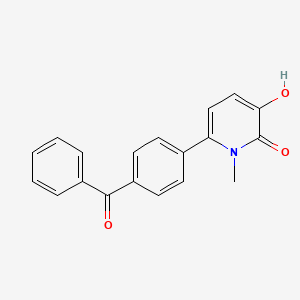
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinoline is a complex organic compound that features a benzodioxole ring fused to a quinoline structure with an imidazole substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinoline typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a benzodioxole derivative with a quinoline precursor under the influence of a palladium catalyst and a suitable base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
科学研究应用
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinoline involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, this compound can inhibit microtubule polymerization, leading to mitotic blockade and apoptosis in cancer cells . Additionally, it may interact with other cellular pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine substitution.
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a similar benzodioxole structure but with different substituents and selenium atoms.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-6-imidazol-1-ylquinoline is unique due to its combination of benzodioxole, quinoline, and imidazole rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and development.
属性
分子式 |
C19H13N3O2 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-6-imidazol-1-ylquinoline |
InChI |
InChI=1S/C19H13N3O2/c1-4-16(14-2-6-18-19(10-14)24-12-23-18)21-17-5-3-15(9-13(1)17)22-8-7-20-11-22/h1-11H,12H2 |
InChI 键 |
HJDUSQPULTVXEC-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C=C(C=C4)N5C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)


![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)





![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)


